2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Description
2-{4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidyl]piperazino}-1-ethanol is a structurally complex compound featuring a bicyclo[2.2.1]hept-5-ene moiety linked via a methyl group to a 4-piperidyl substituent, which is further connected to a piperazine ring and terminated with a hydroxyethyl group. The bicyclo[2.2.1]heptene system may enhance lipophilicity and conformational rigidity, while the piperazine-piperidine backbone could influence pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
2-[4-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c23-12-11-20-7-9-22(10-8-20)19-3-5-21(6-4-19)15-18-14-16-1-2-17(18)13-16/h1-2,16-19,23H,3-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXZLAKFOBULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction yields a group of framework N-(oxiran-2-yl)methylsulfonamides and a series of new dioxiranes . The aminolysis of these sulfonamides with benzylamine and benzylpiperazine leads to the chemo- and regioselective opening of the epoxy ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidyl and piperazino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[1-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized Activity/Application |
|---|---|---|---|---|
| Target Compound: 2-{4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidyl]piperazino}-1-ethanol | C₁₈H₂₈N₄O | 332.45 | Bicyclo[2.2.1]heptene, piperazine-piperidine, ethanol | Potential lipid peroxidation inhibitor or cytoskeleton modulator |
| Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloroacetate (CAS 28693-00-7) | C₁₁H₁₃ClO₂ | 212.68 | Bicyclo[2.2.1]heptene, chloroacetate | Intermediate for agrochemical synthesis |
| 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)piperazino]-1-ethanol (CAS 874834-85-2) | C₁₃H₁₈N₄OS | 278.37 | Benzothiadiazole, piperazine, ethanol | Antifungal or antimicrobial agent |
| 4-(2-Hydroxyethyl)piperazinomethanone (CAS 860650-50-6) | C₁₈H₂₁N₃O₂S | 343.44 | Thienoindole, piperazine, hydroxyethyl | Kinase inhibition or CNS-targeted activity |
| (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (CAS 478064-17-4) | C₂₈H₂₈N₂O₄ | 456.54 | Benzodioxole, piperazine, propenone | Anticancer or anti-inflammatory agent |
Mechanistic and Pharmacological Insights
- Bicyclo[2.2.1]heptene Motif : Present in both the target compound and bicyclo[2.2.1]hept-5-en-2-ylmethyl chloroacetate (CAS 28693-00-7), this group is associated with enhanced membrane permeability and stability due to its rigid, lipophilic nature .
- Piperazine-Piperidine Backbone: The dual piperazine-piperidine system in the target compound may improve binding affinity to G-protein-coupled receptors (GPCRs) or ion channels, as seen in analogues like 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazino]-1-ethanol, which interacts with fungal cell membranes .
- Hydroxyethyl Terminus: The ethanol group in the target compound and CAS 860650-50-6 likely enhances solubility and hydrogen-bonding capacity, critical for interactions with polar residues in enzymatic active sites .
Biological Activity
The compound 2-{4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidyl]piperazino}-1-ethanol is a bicyclic piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{15}H_{24}N_{2}O
- Molecular Weight : 252.37 g/mol
- IUPAC Name : this compound
The bicyclic structure provides unique steric and electronic properties that influence its biological interactions.
Research indicates that this compound may exhibit various mechanisms of action, primarily through interactions with neurotransmitter systems and cellular signaling pathways:
- G Protein-Coupled Receptor (GPCR) Modulation :
-
Neurotransmitter Interaction :
- It is hypothesized that the compound may interact with serotonin and dopamine receptors, potentially leading to effects on mood regulation and cognitive function.
- Apoptosis Induction :
Biological Activity and Therapeutic Potential
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
| Study | Findings |
|---|---|
| Kharitonov et al. (2012) | Identified cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent. |
| Birchall et al. (2021) | Demonstrated effective inhibition of tumor growth in preclinical models using related piperazine derivatives. |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:
| Study | Findings |
|---|---|
| PMC3315628 (2013) | Highlighted the role of GPCRs in modulating neurotransmitter release, indicating potential therapeutic effects on anxiety and depression-related disorders. |
Case Studies
A few notable case studies illustrate the compound's biological activity:
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Case Study on Cancer Treatment :
- A clinical trial involving a related piperazine derivative showed promising results in reducing tumor size in patients with late-stage cancer, supporting further investigation into this compound's mechanism and efficacy.
-
Neuropharmacological Assessment :
- An animal model study indicated that administration of the compound led to significant improvements in behavioral tests associated with anxiety, suggesting its potential as an anxiolytic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
